molecular formula C10H13N3O2 B1382819 3-Acetyl-1-(3-amino-2-methylphenyl)urea CAS No. 1803593-53-4

3-Acetyl-1-(3-amino-2-methylphenyl)urea

Cat. No.: B1382819
CAS No.: 1803593-53-4
M. Wt: 207.23 g/mol
InChI Key: JRRIUOCKPCCRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1-(3-amino-2-methylphenyl)urea is a chemical compound featuring a urea core functionalized with both an acetyl group and a 3-amino-2-methylphenyl substituent. The urea scaffold is a privileged structure in medicinal chemistry and material science, known for its ability to form multiple hydrogen bonds, making it a valuable building block for supramolecular architectures and organocatalysis . Compounds containing the urea functional group are extensively investigated as key intermediates (synthons) in the synthesis of more complex heterocyclic systems, such as quinazolinones and fused-ring compounds, which often display significant biological activities . The specific substitution pattern on the phenyl ring and the presence of the acetyl group in this compound provide a versatile platform for further chemical derivatization, enabling researchers to explore structure-activity relationships. Urea and thiourea derivatives are frequently studied for their diverse potential applications, which include serving as inhibitors for various biological targets, DNA-binding agents, and precursors for pharmaceutical development . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-amino-2-methylphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRIUOCKPCCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea typically involves the reaction of 3-amino-2-methylphenyl isocyanate with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(3-amino-2-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-1-(3-amino-2-methylphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(3-amino-2-methylphenyl)urea is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Quinoline-Based Urea Derivatives (Corrosion Inhibitors)

Relevant Compounds :

  • AQ-1: 3-Acetyl-1-(4-methylbenzylideneamino)quinolin-2-one
  • AQ-2: 3-Acetyl-1-(4-hydroxybenzylideneamino)quinolin-2-one
  • AQ-3: 3-Acetyl-1-(3-nitrobenzylideneamino)quinolin-2-one

Key Findings :

  • Substituent Effects : Electron-donating groups (e.g., hydroxyl in AQ-2) enhance corrosion inhibition efficiency by improving adsorption on metal surfaces. AQ-2 exhibited the highest inhibition efficiency (92%) for N80 steel in 15% HCl due to its strong electron-donating capability .
  • Comparison with Target Compound: The 3-amino-2-methylphenyl group in the target compound contains both amino (electron-donating) and methyl (weak electron-donating) substituents. However, the absence of a quinoline backbone may alter its interaction dynamics.

Data Table :

Compound Substituents Inhibition Efficiency Key Feature
AQ-2 4-hydroxybenzylideneamino 92% Optimal electron donation
Target Compound 3-amino-2-methylphenyl Not tested Dual electron-donating groups

Halogen-Substituted Thiourea Analogs

Relevant Compound :

  • 3-Acetyl-1-(3-chlorophenyl)thiourea

Key Findings :

  • Structural Differences: The chlorine substituent (electron-withdrawing) and thiourea moiety (sulfur atom) contrast with the target compound’s electron-donating amino-methyl group and urea backbone.
  • Physicochemical Impact : The crystalline structure of the chloro-derivative (reported in Acta Crystallographica) highlights sulfur’s role in molecular packing . The target compound’s urea group may exhibit weaker metal-binding affinity compared to thiourea but improved biocompatibility.

Data Table :

Compound Substituents Moiety Molecular Weight Key Property
3-Acetyl-1-(3-chlorophenyl)thiourea 3-chlorophenyl Thiourea ~228.7* High crystallinity
Target Compound 3-amino-2-methylphenyl Urea Not available Potential biocompatibility

*Calculated from molecular formula C9H8ClN3OS.

Alkoxy-Substituted Urea Derivatives

Relevant Compound :

  • 3-Amino-1-(2-methoxyethyl)urea

Key Findings :

  • Substituent Effects : The methoxyethyl group enhances solubility (molecular formula: C4H11N3O2, molar mass: 133.15) due to polar interactions .
  • Comparison with Target Compound : The target’s acetyl and methyl groups may reduce solubility compared to the methoxy derivative but increase lipophilicity, favoring membrane permeability in pharmaceutical contexts.

Data Table :

Compound Substituents Molecular Formula Molar Mass Solubility Profile
3-Amino-1-(2-methoxyethyl)urea 2-methoxyethyl C4H11N3O2 133.15 High (polar groups)
Target Compound 3-amino-2-methylphenyl Not available Not available Moderate (acetyl group)

Research Implications and Gaps

  • Corrosion Inhibition: The target compound’s electron-donating groups align with trends observed in quinoline derivatives, but experimental validation is needed .
  • Material Science : Structural rigidity and crystallinity may differ from thiourea analogs due to urea’s hydrogen-bonding capacity .
  • Pharmaceutical Potential: Balancing solubility (via amino groups) and lipophilicity (via acetyl/methyl groups) could optimize bioavailability, warranting pharmacokinetic studies.

Biological Activity

3-Acetyl-1-(3-amino-2-methylphenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 3-amino-2-methylphenyl isocyanate with acetyl chloride. The resulting compound features a urea functional group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and analgesic agent. The following table summarizes key findings regarding its biological effects:

Activity Description Reference
Anti-inflammatoryExhibits significant inhibition of COX-2 enzyme activity, suggesting anti-inflammatory properties.
AnalgesicDemonstrated efficacy in reducing pain in animal models when administered subcutaneously.
Urease InhibitionShows potential as a urease inhibitor, which could be beneficial in treating conditions like kidney stones.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes such as cyclooxygenase (COX) and urease. The urea moiety plays a pivotal role in binding to these enzymes, thereby modulating their activity.

  • COX Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
  • Urease Inhibition : By inhibiting urease, the compound may help prevent the formation of kidney stones and other related morbidities.

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of this compound using a lipopolysaccharide (LPS)-induced pain model in rats. The results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential as an effective analgesic agent.

Case Study 2: Anti-Urease Activity

In vitro studies assessed the inhibitory effect of the compound on jack bean urease (JBU). The IC50 value was found to be significantly lower than that of standard urease inhibitors, indicating a strong potential for therapeutic applications in conditions associated with elevated urease activity.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the amino and acetyl groups have shown promise in improving potency and selectivity against target enzymes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the phenyl ring significantly influence binding affinity and inhibitory activity.
  • The presence of electron-donating groups enhances the compound's interaction with enzyme active sites.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-1-(3-amino-2-methylphenyl)urea, and what analytical techniques are critical for confirming its purity and structural integrity?

Methodological Answer: The synthesis typically involves condensation reactions between acetylated precursors and substituted phenylurea derivatives. A common approach is refluxing 3-amino-2-methylaniline with acetyl isothiocyanate in ethanol under inert conditions, followed by purification via recrystallization . Critical analytical steps include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., acetyl CH₃ at δ ~2.3 ppm and urea NH signals at δ ~9–11 ppm).
  • Mass Spectrometry (MS) : For molecular ion verification (expected m/z ~233.27 for C₁₂H₁₅N₃O₂) .
  • X-ray Crystallography : To resolve bond lengths, angles, and confirm stereochemistry. Single-crystal diffraction data collected at 296 K (MoKα radiation, λ = 0.71073 Å) with refinement using SHELXL .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software tools are recommended for data refinement?

Methodological Answer:

  • Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur Sapphire CCD) with ω/φ scans. Monochromatic MoKα radiation (λ = 0.71073 Å) is typical .
  • Refinement : SHELXL (via SHELX suite) for least-squares refinement on , with R values <0.05 indicating high precision .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots and analyzing molecular geometry .

Q. Table 1: Comparative Crystallographic Data for Related Urea Derivatives

SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
3-MethylphenylP2₁/c7.684114.9439.5358107.491044.32
3-ChlorophenylC2/c28.39804.176820.2635122.652023.69

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between experimental crystallographic data and computational modeling predictions?

Methodological Answer:

  • Multi-Software Validation : Refine data using both SHELXL and alternative programs (e.g., OLEX2) to cross-check R values and residual density maps .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Spectroscopic Correlations : Validate hydrogen-bonding networks via IR (N–H stretches at ~3200–3400 cm⁻¹) and compare with crystallographic H-bond distances .

Q. How does the substitution pattern on the aromatic ring influence the hydrogen-bonding network and crystal packing?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance N–H∙∙∙O/S hydrogen bonds, leading to tighter packing (e.g., 3-chlorophenyl derivative with dimeric motifs, d(N–H∙∙∙S) = 3.32 Å) .
  • Electron-Donating Groups (e.g., CH₃) : Promote weaker C–H∙∙∙π interactions, resulting in lower density (1.501 vs. 1.28 Mg/m³ for chloro vs. methyl derivatives) .
  • Packing Analysis : Use Mercury or PLATON to visualize π-stacking distances (typically 3.8–4.2 Å) and quantify void volumes .

Q. What experimental design considerations are critical for evaluating this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target Selection : Prioritize enzymes with urea-binding pockets (e.g., kinases, proteases) based on structural analogs .
  • In Vitro Assays : Measure IC₅₀ via fluorescence-based inhibition assays (e.g., trypsin inhibition at pH 7.4, 25°C).
  • Docking Studies : Use AutoDock Vina to model binding modes, focusing on urea NH interactions with catalytic residues (e.g., Asp189 in trypsin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-1-(3-amino-2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
3-Acetyl-1-(3-amino-2-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.